Limaprost-d3

Description

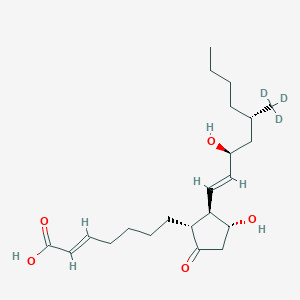

Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYRQPMEIEQFC-JVRYLNEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Investigating the Antiplatelet Aggregation Effects of Limaprost-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent orally active vasodilator and antiplatelet agent.[1] Its deuterated form, Limaprost-d3, is primarily utilized as an internal standard in analytical applications. While specific biological activity data for this compound is not extensively available, it is widely understood that deuteration is a common strategy to modify the metabolic stability of a compound without significantly altering its primary pharmacological activity. This technical guide provides an in-depth overview of the antiplatelet aggregation effects of Limaprost, with the assumption that this compound exhibits a comparable mechanism of action. We will delve into its molecular mechanism, summarize available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Mechanism of Action: Inhibition of Platelet Aggregation

Limaprost exerts its antiplatelet effects by modulating intracellular signaling cascades, primarily through the elevation of cyclic adenosine monophosphate (cAMP) levels.[2] The binding of Limaprost to prostaglandin E2 (EP) receptors on the platelet surface stimulates adenylyl cyclase.[3] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately inhibits several key events in platelet activation, including:

-

Inhibition of Calcium Mobilization: PKA can phosphorylate and inhibit phospholipase C (PLC), a critical enzyme responsible for the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Reduced IP3 levels lead to decreased release of calcium from intracellular stores, a crucial step for platelet activation.

-

Inhibition of Granule Secretion: The release of pro-aggregatory substances from platelet granules, such as adenosine diphosphate (ADP) and serotonin, is a calcium-dependent process that is attenuated by elevated cAMP.

-

Inhibition of Shape Change: PKA can phosphorylate proteins involved in the regulation of the platelet cytoskeleton, thereby inhibiting the shape change that is characteristic of activated platelets.

-

Inhibition of Integrin αIIbβ3 Activation: The final common pathway of platelet aggregation is the activation of the integrin αIIbβ3 receptor, which binds fibrinogen to cross-link platelets. Elevated cAMP levels interfere with the signaling pathways that lead to the conformational change and activation of this receptor.

The culmination of these effects is a potent inhibition of platelet aggregation induced by a variety of agonists, including collagen, ADP, and thrombin.

Quantitative Data on Antiplatelet Effects

While comprehensive quantitative data for this compound is not available, studies on Limaprost provide valuable insights into its potency. The following table summarizes a key finding regarding its inhibitory effect on platelet adhesiveness.

| Compound | Species | Assay | IC50 Value |

| Limaprost | Guinea Pig | Platelet Adhesiveness | 0.186 ng/mL |

Note: This value represents the half-maximal inhibitory concentration for platelet adhesiveness, which is a distinct but related process to agonist-induced platelet aggregation.

Further research is required to establish specific IC50 values for Limaprost and this compound against various platelet agonists in human platelets. However, it has been noted that the antiplatelet aggregation activity of Limaprost is considered to be equipotent to that of prostaglandin I2 (PGI2) in vitro.

Experimental Protocols

The investigation of the antiplatelet effects of compounds like this compound typically involves in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.

Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP).

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cellular components. The supernatant is the platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline in the aggregometer.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

2. Platelet Aggregation Assay:

-

Instrumentation: Use a light transmission aggregometer.

-

Procedure:

-

Pipette a standardized volume of the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Incubate the PRP at 37°C for a specified time (e.g., 5 minutes).

-

Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a predetermined period (e.g., 2-5 minutes).

-

Add a platelet agonist (e.g., collagen, ADP, or thrombin at a concentration known to induce submaximal aggregation) to initiate platelet aggregation.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

-

3. Data Analysis:

-

Calculate the percentage of platelet aggregation for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%).

Visualizations

Signaling Pathway of Limaprost's Antiplatelet Action

Caption: Signaling pathway of this compound's antiplatelet effect.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for Light Transmission Aggregometry.

Conclusion

This compound, as a deuterated analog of the potent antiplatelet agent Limaprost, is an important tool for research in thrombosis and hemostasis. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to a broad inhibition of platelet activation pathways. While specific quantitative data on the anti-aggregatory effects of this compound are yet to be fully elucidated, the established protocols and known potency of Limaprost provide a solid foundation for its investigation. The methodologies and pathways detailed in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds. Further studies are warranted to determine the precise IC50 values of this compound against various platelet agonists in human platelets to fully characterize its antiplatelet profile.

References

- 1. Limaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Limaprost-d3 in Ischemic Symptom Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the applications of Limaprost-d3 in the research of ischemic symptoms. Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is an orally active drug with potent vasodilatory and antiplatelet properties.[1][2] Its deuterated form, this compound, serves as a crucial internal standard for its quantitative analysis in biological samples, ensuring accuracy in pharmacokinetic and pharmacodynamic studies.[1] This document details the mechanism of action of Limaprost, summarizes key quantitative findings from preclinical and clinical research, and provides detailed experimental protocols relevant to its study in ischemic conditions.

Core Mechanism of Action in Ischemia

Limaprost exerts its therapeutic effects in ischemic conditions primarily through two synergistic mechanisms: vasodilation and inhibition of platelet aggregation. These actions collectively improve blood flow to ischemic tissues, alleviating symptoms such as pain, numbness, and coldness associated with reduced circulation.[1][3]

Signaling Pathways

The vasodilatory and antiplatelet effects of Limaprost are mediated through the activation of specific prostaglandin E (EP) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

1. Vasodilation via cAMP-PKA Pathway: In vascular smooth muscle cells, Limaprost binds to EP2 receptors, which are Gs-protein coupled. This binding activates adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

2. Neuroprotection and Anti-Inflammatory Effects: In the central nervous system, Limaprost, by activating EP2 receptors and increasing cAMP, can lead to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and neuroprotection. Furthermore, some studies suggest that Limaprost may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in ischemic tissues, although the exact mechanisms are still under investigation.

Quantitative Data from Ischemic Symptom Research

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of Limaprost in treating ischemic symptoms.

Preclinical Studies

| Animal Model | Ischemic Condition | Treatment Protocol | Key Quantitative Findings | Reference |

| Rat | Chronic spinal cord compression | Limaprost alfadex administration | Increased blood flow in the cauda equina and improved motor functions. | |

| Rat | Compression-trauma-induced spinal cord injury | Intravenous administration of Limaprost | Enhanced increases in spinal cord tissue levels of CGRP, IGF-I, and IGF-I mRNA at 2 hours post-injury. Inhibited increases in TNF, caspase-3, myeloperoxidase, and the number of apoptotic nerve cells. | |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | Genetic deletion of the EP2 receptor (target of Limaprost) | Significantly increased cerebral infarction in the cerebral cortex and subcortical structures. |

Clinical Studies

| Condition | Study Design | Treatment Group (n) | Control/Comparator Group (n) | Key Quantitative Outcomes | Reference |

| Lumbar Spinal Canal Stenosis | Randomized, double-blind, phase III | Limaprost 15 µ g/day (146) | Limaprost 3 µ g/day | Superior overall drug usefulness and overall improvement from baseline. | |

| Thromboangiitis Obliterans | Randomized, double-blind | Limaprost 30 µ g/day (136) | Ticlopidine 500 µ g/day | No significant difference in the improvement of ischemic symptoms. | |

| Cervical Spondylotic Radiculopathy | Randomized controlled trial | Limaprost | Pregabalin | Marked alleviation in numbness of the arm during movement at 8 weeks compared to pregabalin. | |

| Cervical Spinal Canal Stenosis | Prospective study | Limaprost (21) | N/A (pre- vs. post-treatment) | Significant improvement in mean Japanese Orthopedic Association score and grip and release count at 1 and 3 months. | |

| Sciatica due to Lumbar Spinal Stenosis | Multicenter prospective randomized trial | Limaprost; NSAIDs; Limaprost + NSAIDs (total 61) | N/A (comparison between groups) | Significant reduction in a sensation of foot coldness with Limaprost and combination therapy. Leg pain at rest was reduced only in the combination group. | |

| Intermittent Claudication | Systematic review and meta-analysis | Prostaglandins (4 RCTs) | Placebo | Weighted Mean Difference (WMD) in maximal walking distance: 66m (95% CI 5m to 128m). |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Limaprost and ischemic symptoms are provided below.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a common model for stroke research.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament with a silicon-coated tip

-

Surgical microscope

-

Microvascular clips

-

Sutures (3-0 and 4-0 silk)

-

Heating pad to maintain body temperature

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary microvascular clip on the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament through the ECA incision and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.

-

For transient ischemia, the filament is left in place for a predetermined duration (e.g., 60 or 120 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the filament is left in place.

-

Close the cervical incision with sutures.

-

Allow the animal to recover from anesthesia. Neurological deficit scoring can be performed to assess the severity of the ischemic insult.

-

At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and perfuse the brain with saline.

-

Remove the brain and slice it into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution for 15-30 minutes at 37°C. TTC stains viable tissue red, while the infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

References

The Use of Limaprost-d3 in Preclinical Models of Lumbar Spinal Stenosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumbar spinal stenosis (LSS) is a degenerative condition characterized by the narrowing of the spinal canal, leading to compression of the spinal nerves and subsequent pain, numbness, and motor dysfunction. The pathophysiology of LSS is multifactorial, with ischemia of the nerve roots due to compromised blood flow being a key contributor to the clinical manifestations. Limaprost, a synthetic prostaglandin E1 (PGE1) analogue, has demonstrated clinical efficacy in treating LSS, primarily through its vasodilatory and antiplatelet aggregation effects, which improve blood flow to the compressed nerves.[1] This technical guide provides an in-depth overview of the preclinical evaluation of Limaprost and its deuterated analogue, Limaprost-d3, in animal models of LSS. It is intended to serve as a comprehensive resource for researchers and drug development professionals in this field.

The use of a deuterated form of Limaprost, this compound, is of significant interest in preclinical research. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can strategically modify a drug's pharmacokinetic profile.[2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[2] This "kinetic isotope effect" can slow down drug metabolism, potentially leading to a longer half-life, increased bioavailability, and a more favorable safety profile by reducing the formation of toxic metabolites. While preclinical studies have primarily utilized the non-deuterated form of Limaprost, the principles and findings are directly applicable to the investigation of this compound, with the added dimension of exploring an improved pharmacokinetic and therapeutic window.

This guide summarizes quantitative data from key preclinical studies in structured tables, provides detailed experimental protocols for establishing LSS animal models and assessing therapeutic outcomes, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Rationale for this compound in Lumbar Spinal Stenosis

The therapeutic strategy for LSS often involves improving microcirculation to the compressed cauda equina and nerve roots. Limaprost, as a PGE1 analogue, addresses this by inducing vasodilation and inhibiting platelet aggregation. These actions are mediated through its agonistic activity on prostaglandin E (EP) receptors, particularly the EP2 and EP4 subtypes, which are coupled to the Gs-protein signaling pathway. Activation of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA), ultimately resulting in smooth muscle relaxation and vasodation.

The rationale for investigating this compound stems from the potential to enhance the therapeutic effects of Limaprost by optimizing its pharmacokinetic properties. A slower metabolic rate could lead to more sustained plasma concentrations, potentially allowing for less frequent dosing and a more consistent therapeutic effect on nerve root blood flow and function.

Preclinical Models of Lumbar Spinal Stenosis

The development of robust and reproducible animal models is critical for the preclinical evaluation of therapeutic agents for LSS. Two primary models have been described in the literature:

-

Canine Model of Chronic Cauda Equina Compression: This model involves the surgical implantation of a device, such as an inflatable balloon, under the lamina of a lumbar vertebra to exert a controlled, chronic compression on the cauda equina. This model allows for the direct measurement of physiological parameters like blood flow and nerve conduction velocity in the compressed nerve roots.

-

Rat Model of Lumbar Spinal Stenosis: In this model, a piece of silicone or a similar material is surgically inserted into the epidural space of the lumbar spine to create a stenotic lesion. This model is well-suited for behavioral assessments of pain and motor function, as well as for histological and molecular analyses of the compressed nerve tissue.

Experimental Protocols

Canine Model of Chronic Cauda Equina Compression

-

Animal Model: Adult dogs of a specified breed and weight range.

-

Surgical Procedure:

-

Anesthesia is induced and maintained throughout the surgical procedure.

-

A dorsal midline incision is made over the lumbar spine, and the paraspinal muscles are retracted to expose the laminae of the target lumbar vertebrae.

-

A partial laminectomy may be performed to facilitate the placement of the compression device.

-

An inflatable balloon or other compression device is carefully inserted into the epidural space.

-

The device is inflated to a predetermined pressure to induce a controlled level of compression on the cauda equina.

-

The incision is closed in layers.

-

-

Post-operative Care: Includes administration of analgesics and antibiotics, as well as monitoring for any neurological deficits.

-

Outcome Measures:

-

Nerve Blood Flow: Measured using techniques such as laser Doppler flowmetry.

-

Nerve Conduction Velocity (NCV): Assessed by stimulating the nerve root proximal to the compression and recording the evoked potential distally.

-

Histological Analysis: Examination of nerve root sections for signs of demyelination, axonal damage, and inflammation.

-

Rat Model of Lumbar Spinal Stenosis

-

Animal Model: Adult rats of a specified strain (e.g., Sprague-Dawley).

-

Surgical Procedure:

-

Anesthesia is induced and maintained.

-

A dorsal midline incision is made over the lumbar spine.

-

The ligamentum flavum between two lumbar vertebrae is exposed.

-

A small piece of silicone or other biocompatible material is inserted into the epidural space to compress the nerve roots.

-

The incision is closed.

-

-

Post-operative Care: Includes analgesia and monitoring of motor and sensory function.

-

Outcome Measures:

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus.

-

Thermal Hyperalgesia: Measured using a hot plate or radiant heat source to determine the latency to paw withdrawal.

-

Motor Function: Evaluated using tests such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale or rotarod performance.

-

-

Histological and Immunohistochemical Analysis: Examination of spinal cord and nerve root sections for neuronal damage, glial activation, and inflammatory markers.

-

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of prostaglandin E1 analogues in animal models of spinal stenosis.

Table 1: Effects of Prostaglandin E1 Analogue on Nerve Conduction Velocity (NCV) in a Canine Model of Acute Cauda Equina Compression

| Treatment Group | NCV (% of pre-compression) |

| Vehicle Control | Significant decrease |

| PGE1 Analogue (low dose) | No significant improvement |

| PGE1 Analogue (high dose) | Prevention of NCV reduction |

Table 2: Effects of Limaprost on Behavioral Outcomes in a Rat Model of Lumbar Spinal Stenosis

| Outcome Measure | Vehicle Control | Limaprost Treatment |

| Mechanical Withdrawal Threshold (g) | Decreased | Significantly Increased |

| Thermal Paw Withdrawal Latency (s) | Decreased | Significantly Increased |

| Locomotor Score (BBB scale) | Decreased | Significantly Improved |

Table 3: Preclinical Pharmacokinetics of Limaprost

| Species | Route of Administration | Tmax (min) | t1/2 (min) |

| Human | Oral | ~22.5 | ~21.7 |

Note: Preclinical pharmacokinetic data for this compound in LSS models is not currently available in the public domain. The data presented for Limaprost in humans provides a benchmark for future comparative studies with its deuterated analogue.

Signaling Pathways and Experimental Workflows

Limaprost Signaling Pathway

The primary mechanism of action of Limaprost involves the activation of prostaglandin EP2 and EP4 receptors, leading to vasodilation and inhibition of platelet aggregation.

Caption: Limaprost activates EP2/EP4 receptors, leading to cAMP production and vasodilation.

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in a rat model of lumbar spinal stenosis.

Caption: Workflow for preclinical evaluation of this compound in a rat LSS model.

Conclusion and Future Directions

Preclinical studies in animal models of lumbar spinal stenosis have provided a strong rationale for the therapeutic potential of Limaprost. Its mechanisms of action, centered on improving blood flow to compromised nerve roots, directly address a key pathophysiological component of the disease. The development of this compound offers an exciting opportunity to build upon these findings by potentially improving the pharmacokinetic profile of the parent compound, which could translate into enhanced therapeutic efficacy and patient convenience.

Future preclinical research should focus on directly comparing the pharmacokinetics and pharmacodynamics of Limaprost and this compound in validated LSS animal models. Such studies will be crucial for determining if the theoretical advantages of deuteration translate into tangible benefits in a disease-relevant setting. Furthermore, a more detailed elucidation of the downstream signaling pathways activated by Limaprost in the spinal cord microenvironment will provide a more complete understanding of its therapeutic effects and may reveal novel targets for intervention in lumbar spinal stenosis.

References

A Technical Guide to Limaprost in the Context of Thromboangiitis Obliterans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboangiitis obliterans (TAO), also known as Buerger's disease, is a rare, non-atherosclerotic, segmental inflammatory vascular disease that primarily affects the small and medium-sized arteries and veins of the extremities. The disease is strongly associated with tobacco use and typically affects young to middle-aged adults, leading to severe ischemia, pain, and in many cases, amputation. This technical guide provides an in-depth overview of Limaprost, a prostaglandin E1 analogue, in the context of its potential application in TAO. It is important to note that while the user's query specified "Limaprost-d3," this is a deuterated form of Limaprost, primarily used as an internal standard for quantitative analysis and not as a therapeutic agent itself. Therefore, this guide will focus on the active compound, Limaprost.

Pathophysiology of Thromboangiitis Obliterans

The pathogenesis of TAO is complex and not fully elucidated, but it is understood to involve an inflammatory and thrombotic process. Key signaling pathways implicated in the disease include the Toll-like receptor (TLR) signaling pathway and endothelial cell activation.

Toll-like Receptor (TLR) Signaling Pathway in TAO

The TLR signaling pathway is a critical component of the innate immune system and is believed to play a role in the inflammatory cascade of TAO. The binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs on immune and vascular cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. This, in turn, can contribute to the vasculitis and thrombosis characteristic of TAO.

Endothelial Cell Activation in TAO

Endothelial dysfunction is a central feature of TAO. In response to inflammatory stimuli, endothelial cells become activated, leading to the expression of adhesion molecules, increased permeability, and a prothrombotic state. This activation facilitates the infiltration of inflammatory cells into the vessel wall, contributing to the pathology of the disease.

Limaprost: Mechanism of Action

Limaprost is an orally active synthetic analogue of prostaglandin E1 (PGE1). Its therapeutic effects are primarily attributed to its vasodilatory and antiplatelet properties.[1][2]

-

Vasodilation: Limaprost induces relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This effect is particularly beneficial in ischemic conditions like TAO.[1]

-

Inhibition of Platelet Aggregation: Limaprost inhibits platelet aggregation, thereby reducing the risk of thrombus formation, a key pathological feature of TAO.[1]

The mechanism of action involves binding to prostaglandin E2 receptors, which stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP leads to the downstream effects of vasodilation and platelet aggregation inhibition.

Clinical Evidence for Limaprost in Thromboangiitis Obliterans

Clinical data on the use of Limaprost specifically for TAO is limited. The most notable study is a randomized, double-blind trial conducted in Japan.

Japanese Clinical Trial: Limaprost vs. Ticlopidine

A summary of a randomized, double-blind clinical trial in Japanese patients with TAO compared the efficacy of oral Limaprost with ticlopidine, an antiplatelet agent.[3]

| Parameter | Limaprost Group | Ticlopidine Group |

| Number of Patients | n=68 (inferred from total) | n=68 (inferred from total) |

| Dosage | 30 µ g/day | 500 mg/day |

| Primary Outcome | Improvement of ischemic symptoms | Improvement of ischemic symptoms |

| Result | No significant difference | No significant difference |

Experimental Protocols

Due to the limited availability of the full protocol for the Japanese Limaprost trial, a generalized experimental protocol for a clinical trial investigating a vasodilator in TAO is provided below for illustrative purposes. This is based on common methodologies seen in similar studies.

Generalized Phase III Clinical Trial Protocol for a Vasodilator in TAO

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator controlled, parallel-group study.

2. Patient Population:

- Inclusion Criteria:

- Male or female patients, aged 18-50 years.

- Confirmed diagnosis of Thromboangiitis Obliterans based on established clinical and angiographic criteria.

- Presence of ischemic rest pain and/or ischemic ulcerations.

- Ankle-brachial index (ABI) < 0.7 in the affected limb.

- Signed informed consent.

- Exclusion Criteria:

- Presence of atherosclerosis, diabetes mellitus, autoimmune disease, or other causes of vasculitis.

- Requirement for immediate revascularization or amputation.

- Severe renal or hepatic impairment.

- Pregnancy or lactation.

3. Treatment:

- Investigational Drug: Limaprost (e.g., 10 µg three times daily, orally).

- Control: Placebo or an active comparator (e.g., a standard antiplatelet agent).

- Duration: 12 weeks of treatment followed by a 12-week follow-up period.

4. Efficacy Endpoints:

- Primary Endpoint: Improvement in ischemic ulcer healing (e.g., percentage of patients with complete ulcer healing).

- Secondary Endpoints:

- Reduction in rest pain (measured by a visual analog scale).

- Improvement in pain-free walking distance.

- Change in ankle-brachial index (ABI).

- Rate of major amputation.

5. Safety Assessments:

- Monitoring of adverse events.

- Vital signs.

- Laboratory safety parameters (hematology, clinical chemistry).

6. Statistical Analysis:

- The primary efficacy endpoint will be analyzed using a chi-square test or Fisher's exact test.

- Secondary continuous endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate.

- Safety data will be summarized descriptively.

Conclusion

Limaprost, a prostaglandin E1 analogue with vasodilatory and antiplatelet properties, has been investigated for the treatment of thromboangiitis obliterans. However, the available clinical evidence, primarily from a Japanese clinical trial, did not demonstrate a significant benefit over an active comparator. Further well-designed, large-scale clinical trials are needed to definitively establish the efficacy and safety of Limaprost in this patient population. Understanding the underlying pathophysiology of TAO, including the role of TLR signaling and endothelial activation, is crucial for the development of novel therapeutic strategies. It is important for researchers and drug development professionals to distinguish between Limaprost, the active pharmaceutical ingredient, and its deuterated form, this compound, which is used for analytical purposes.

References

Determining the Biological Half-Life of Limaprost-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limaprost, a synthetic prostaglandin E1 analog, is utilized for its vasodilatory and antiplatelet properties in the treatment of ischemic conditions. Its deuterated isotopologue, Limaprost-d3, serves as a critical internal standard for the accurate quantification of Limaprost in biological matrices during pharmacokinetic studies. While extensive pharmacokinetic data is available for Limaprost, specific studies detailing the biological half-life of this compound are not readily found in publicly available literature. This is because this compound is primarily a tool for bioanalysis rather than a therapeutic agent itself. However, based on the principles of the deuterium kinetic isotope effect, its pharmacokinetic profile is expected to be similar to or exhibit a slightly longer half-life than its non-deuterated counterpart. This guide provides a comprehensive overview of the biological half-life of Limaprost, the potential impact of deuteration, detailed experimental protocols for pharmacokinetic analysis of prostaglandins, and the associated signaling pathways.

Pharmacokinetics of Limaprost

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, from which the biological half-life is derived. The half-life (t½) is the time required for the concentration of a drug in the body to be reduced by half.

Biological Half-Life of Limaprost

Multiple studies have characterized the pharmacokinetics of orally administered Limaprost in healthy human subjects. A consistent finding is its rapid absorption and elimination.

| Parameter | Value (Healthy Chinese Subjects)[1] | Value (Healthy Korean Volunteers)[2][3] | Value (General Reference)[4][5] |

| Dose | 5 µg | 30 µg | 5 µg |

| Time to Peak Concentration (Tmax) | 22.50 min | 0.5 hours (30 min) | ~0.333 hours (20 min) |

| Peak Plasma Concentration (Cmax) | 2.56 pg/mL | 13.37 pg/mL | 1.55 pg/mL |

| Elimination Half-Life (t½) | 21.70 min | 1.64 hours | 0.511 hours (30.66 min) |

| Area Under the Curve (AUC0-t) | 70.68 pg·min/mL | 18.60 pg·h/mL | Not Reported |

Note: Variations in pharmacokinetic parameters can be attributed to differences in dosage, study population, and analytical methodologies.

The Deuterium Kinetic Isotope Effect and its Potential Impact on this compound Half-Life

This compound is a deuterated version of Limaprost, meaning one or more of its hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can influence the rate of drug metabolism through the deuterium kinetic isotope effect (KIE) .

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step can be slowed down when a C-D bond is present at that position. This can lead to:

-

Slower metabolism: The primary route of metabolism for many drugs involves oxidation by cytochrome P450 enzymes, which often includes C-H bond cleavage.

-

Increased half-life: A reduced rate of metabolism will result in a longer elimination half-life.

-

Increased overall drug exposure (AUC).

While the deuteration in this compound is intended to provide a distinct mass for analytical separation from the non-deuterated form, it could potentially slow down its metabolism if the deuterated position is a site of metabolic attack. However, without specific studies on this compound, the magnitude of this effect remains unquantified. It is plausible that the half-life of this compound is slightly longer than that of Limaprost, but for its use as an internal standard, this difference is generally considered negligible in the context of the analytical workflow.

Experimental Protocols for Determining Biological Half-Life

The determination of the biological half-life of a prostaglandin analog like this compound involves a clinical pharmacokinetic study followed by bioanalytical sample analysis.

Pharmacokinetic Study Design

A typical pharmacokinetic study for an orally administered drug like Limaprost would follow this general protocol:

-

Subject Recruitment: A cohort of healthy volunteers is recruited. The number of subjects is determined by statistical power calculations.

-

Dosing: A single oral dose of the drug is administered to the subjects after a period of fasting.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule would be: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). To prevent the ex vivo synthesis of endogenous prostaglandins, an inhibitor of cyclooxygenase, such as indomethacin, is often added to the tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.

-

Pharmacokinetic Analysis: The concentration of the drug in the plasma samples is plotted against time. Pharmacokinetic parameters, including t½, Cmax, Tmax, and AUC, are then calculated using non-compartmental analysis.

The workflow for a pharmacokinetic study can be visualized as follows:

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the low plasma concentrations of prostaglandins, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Key Steps in the LC-MS/MS Protocol:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw plasma samples on ice.

-

Add an internal standard (in this case, for the analysis of Limaprost, this compound would be added).

-

Acidify the plasma to protonate the prostaglandin.

-

Apply the sample to an SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute the prostaglandin and internal standard with an organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the reconstituted sample into an HPLC or UPLC system.

-

Separate the analyte from other components using a reverse-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in negative ion mode is commonly used to generate deprotonated molecules [M-H]-.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This provides high selectivity and sensitivity.

-

Signaling Pathway of Limaprost

Limaprost is an analog of prostaglandin E1 (PGE1) and exerts its effects by acting as an agonist at prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The primary signaling pathway leading to its main therapeutic effects of vasodilation and platelet aggregation inhibition involves the activation of adenylyl cyclase.

The signaling cascade is as follows:

-

Receptor Binding: Limaprost binds to specific EP receptors (e.g., EP2, EP4) on the surface of vascular smooth muscle cells and platelets.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A.

-

Downstream Effects:

-

In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.

-

In Platelets: PKA activation leads to the inhibition of platelet activation and aggregation.

-

This signaling pathway can be represented by the following diagram:

Conclusion

While a specific biological half-life for this compound has not been published, a comprehensive understanding of its pharmacokinetic properties can be inferred from the extensive data available for its non-deuterated counterpart, Limaprost. The biological half-life of Limaprost is short, ranging from approximately 20 to 98 minutes, reflecting its rapid elimination. The deuterium substitution in this compound may potentially lead to a slightly longer half-life due to the kinetic isotope effect, although this is not expected to significantly impact its utility as an internal standard. The determination of the precise half-life of this compound would necessitate a dedicated pharmacokinetic study employing sensitive and specific bioanalytical methods such as LC-MS/MS. The well-characterized signaling pathway of Limaprost via EP receptors and cAMP provides a clear mechanism for its therapeutic effects. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with Limaprost and its deuterated analogs.

References

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Limaprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Limaprost, a synthetic prostaglandin E1 analogue. The information is compiled from various studies and is intended to be a comprehensive resource for researchers and professionals in the field of drug development. While Limaprost-d3 is referenced in several analytical methods, it serves as a deuterated internal standard for the quantification of Limaprost and is not the primary subject of the pharmacokinetic and pharmacodynamic studies detailed herein.

Pharmacokinetics

Limaprost is characterized by its rapid absorption and elimination following oral administration.[1][2] Pharmacokinetic parameters have been evaluated in various populations, and the key findings are summarized below.

Data Presentation: Pharmacokinetic Parameters of Limaprost

The following table summarizes the key pharmacokinetic parameters of Limaprost observed in healthy human subjects from different studies.

| Parameter | Value | Population | Dosage | Source |

| Time to Maximum Concentration (Tmax) | 22.50 min | Chinese | 5 µg (single dose) | [1][2] |

| 0.5 hours (30 min) | Korean | 30 µg | [3] | |

| Maximum Concentration (Cmax) | 2.56 pg/mL | Chinese | 5 µg (single dose) | |

| 13.37 pg/mL | Korean | 30 µg | ||

| Elimination Half-life (t½) | 21.70 min | Chinese | 5 µg (single dose) | |

| 1.64 hours | Korean | 30 µg | ||

| Area Under the Curve (AUC0-t) | 70.68 pg·min/mL | Chinese | 5 µg (single dose) | |

| Area Under the Curve (AUC0-∞) | 22.98 pg·h/mL | Korean | 30 µg | |

| Systemic Clearance (CL) | 1.77 L/h | Korean | 30 µg | |

| Accumulation Factor (R) | 0.609 ± 0.432 | Chinese | 5 µg (multiple doses) |

Note: There can be significant inter-individual variations in the pharmacokinetic parameters of Limaprost.

Experimental Protocols: Pharmacokinetic Analysis

The quantification of Limaprost in biological matrices is challenging due to its low plasma concentrations. Highly sensitive analytical methods, such as two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS), are required.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow of a pharmacokinetic study of Limaprost.

1. Sample Collection and Processing:

-

Blood Collection: Whole blood samples are collected at various time points after drug administration.

-

Stabilization: To prevent the endogenous release of prostaglandins during sample processing, indomethacin and aspirin are added to the blood samples.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Sample Extraction: Limaprost and an internal standard (like this compound) are extracted from plasma. This often involves protein precipitation followed by a multi-step solid-phase extraction (SPE).

2. Analytical Methodology: 2D-LC-MS/MS:

-

Chromatography: A two-dimensional liquid chromatography system is employed for enhanced separation.

-

First Dimension: A Phenyl column is often used.

-

Second Dimension: An ODS (C18) column is typically used in the second dimension.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

-

Detection: A tandem mass spectrometer is used for sensitive and selective detection of Limaprost and its internal standard.

-

Pharmacodynamics

Limaprost is a prostaglandin E1 (PGE1) analog that exerts its effects primarily through vasodilation and inhibition of platelet aggregation.

Data Presentation: Pharmacodynamic Effects of Limaprost

| Pharmacodynamic Effect | Mechanism of Action | Therapeutic Relevance | Source |

| Vasodilation | Agonist at prostaglandin E2 (EP) receptors, leading to increased intracellular cyclic AMP (cAMP) and relaxation of vascular smooth muscle. | Improves blood flow in ischemic conditions. | |

| Inhibition of Platelet Aggregation | Mimics the effects of PGE1, which is known to inhibit platelet aggregation. | Reduces the risk of thrombus formation. | |

| Neuroprotection | May improve blood flow to nerve tissues and aid in nerve regeneration. | Alleviates symptoms of lumbar spinal stenosis. | |

| Anti-inflammatory Effects | Modulates inflammatory responses. | Contributes to its therapeutic effect in inflammatory conditions. |

Experimental Protocols: Pharmacodynamic Assessment

1. In Vitro Platelet Aggregation Assay:

-

Principle: Light Transmission Aggregometry (LTA) is a common method to assess platelet function in vitro.

-

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.

-

Incubation: PRP is incubated with various concentrations of Limaprost or a vehicle control.

-

Agonist Induction: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

-

Measurement: The change in light transmission through the PRP suspension is measured over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

-

2. In Vivo Blood Flow Measurement:

-

Principle: Techniques like laser Doppler flowmetry or Doppler ultrasound can be used to measure changes in blood flow in response to Limaprost administration.

-

Procedure (General):

-

Animal Model: An appropriate animal model is selected.

-

Probe Placement: A flow probe is placed on the vessel of interest.

-

Baseline Measurement: Baseline blood flow is recorded before drug administration.

-

Drug Administration: Limaprost is administered (e.g., orally or intravenously).

-

Post-Dose Measurement: Blood flow is continuously monitored to assess the vasodilatory effect of Limaprost.

-

Signaling Pathway

Limaprost, as a PGE1 analog, is believed to act as an agonist at prostanoid EP receptors, particularly the EP2 subtype, which is coupled to a stimulatory G protein (Gs). This interaction initiates a signaling cascade that leads to the observed physiological effects.

Signaling Pathway of Limaprost

Caption: Limaprost signaling pathway leading to vasodilation.

This activation of the EP2 receptor by Limaprost stimulates adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of vascular smooth muscle and subsequent vasodilation.

References

- 1. sciex.jp [sciex.jp]

- 2. Single- and multiple-dose pharmacokinetics and tolerability of limaprost in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Limaprost-d3 Receptor Binding Affinity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of receptor binding affinity assays for Limaprost-d3, a deuterated analog of Limaprost. Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is an orally active agent known for its vasodilatory and antiplatelet effects, primarily used in the treatment of ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2] Understanding its interaction with prostanoid receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Introduction to Limaprost and Prostanoid Receptors

Limaprost acts as an agonist at prostanoid receptors, a family of G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of prostanoids like prostaglandins and thromboxanes.[3][4] The primary prostanoid receptors are designated as DP, EP, FP, IP, and TP. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[5] As a PGE1 analog, Limaprost is believed to exert its effects primarily through the EP receptor subtypes.

This compound is a deuterated version of Limaprost, often used as an internal standard in analytical studies. For the purpose of receptor binding affinity, its properties are considered analogous to Limaprost.

Quantitative Data on Limaprost Receptor Interaction

A key study investigating the effect of various prostanoids on the regulation of nerve growth factor (NGF) expression in interleukin-1 (IL-1)-stimulated human intervertebral disc cells provides comparative IC50 values. This functional assay demonstrates the concentration at which these compounds inhibit 50% of the IL-1-mediated NGF induction, a process at least partially mediated by the EP4 receptor.

| Compound | IC50 (nM) | Cell System | Assay Type | Implicated Receptor |

| Limaprost | 70.9 | Human Intervertebral Disc Cells | Inhibition of IL-1-mediated NGF induction | EP4 |

| Prostaglandin E1 (PGE1) | 10.6 | Human Intervertebral Disc Cells | Inhibition of IL-1-mediated NGF induction | EP4 |

| Prostaglandin E2 (PGE2) | 9.9 | Human Intervertebral Disc Cells | Inhibition of IL-1-mediated NGF induction | EP4 |

This data is derived from a functional assay and represents the concentration required to achieve a 50% inhibition of a downstream biological response, not a direct measure of binding affinity (Ki or Kd) to the receptor.

Prostanoid Receptor Signaling Pathways

The activation of different EP receptor subtypes by an agonist like Limaprost initiates distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor binding.

EP Receptor Signaling Overview

Caption: Overview of EP Receptor Subtype Signaling Pathways.

Detailed Signaling Cascades

Below are detailed diagrams for the signaling pathways of each EP receptor subtype.

Caption: EP1 receptor signaling cascade.

Caption: EP2/EP4 receptor Gs-mediated signaling.

Caption: EP3 receptor Gi-mediated signaling.

Experimental Protocols for Receptor Binding Assays

The following sections provide detailed methodologies for conducting receptor binding assays to determine the affinity of compounds like this compound for prostanoid receptors.

General Workflow for Competitive Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for EP Receptors

This protocol is a representative example and may require optimization for specific receptor subtypes and cell systems.

4.2.1. Materials

-

Receptor Source: Cell membranes from a stable cell line overexpressing a specific human or mouse prostanoid receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated prostanoid with high affinity for the receptor of interest (e.g., [³H]-PGE₂ for EP receptors).

-

Unlabeled Ligand: this compound of high purity.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of the corresponding unlabeled natural ligand (e.g., 10 µM PGE₂).

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C or GF/B, pre-soaked in a solution like 0.5% polyethyleneimine).

-

Scintillation Cocktail

-

Microplate Scintillation Counter

4.2.2. Procedure

-

Membrane Preparation:

-

Culture cells expressing the target prostanoid receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding Wells: Add receptor membranes, radioligand, and a high concentration of the unlabeled natural ligand (e.g., 10 µM PGE₂).

-

Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of this compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filter plate using the harvester.

-

Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

4.2.3. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Determine IC50:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

-

Calculate Ki:

-

Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) from the IC50 value:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Conclusion

This technical guide provides a framework for conducting and interpreting receptor binding affinity assays for this compound. While direct and comprehensive binding data for Limaprost across all prostanoid receptors remains to be fully elucidated in publicly accessible literature, the provided functional data and detailed experimental protocols offer a strong foundation for researchers in this field. The signaling pathway diagrams further aid in understanding the functional consequences of Limaprost's interaction with its target receptors. Further studies employing competitive radioligand binding assays are warranted to establish a complete binding profile of Limaprost and its analogs, which will be invaluable for future drug development and a deeper understanding of its therapeutic mechanisms.

References

- 1. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytoprotective Potential of Limaprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent, orally active vasodilator known for its therapeutic effects in improving peripheral circulatory failure and alleviating symptoms of lumbar spinal canal stenosis.[1][2][3][4][5] While its vasodilatory and anti-platelet aggregation properties are well-established, its potential as a cytoprotective agent remains a compelling area of investigation. This technical guide delves into the known and putative cytoprotective mechanisms of Limaprost, drawing from the broader understanding of PGE1 analogs. It aims to provide a foundational resource for researchers exploring the cell-protective capacities of this molecule.

It is critical to note that while Limaprost-d3 is a deuterated form of Limaprost, primarily used as an internal standard for quantitative analysis, specific research on its cytoprotective properties is not currently available in the public domain. Therefore, this guide will focus on the established and theoretical cytoprotective actions of Limaprost and other PGE1 analogs.

Core Mechanisms of Cytoprotection

The cytoprotective effects of prostaglandin E1 and its analogs are multifaceted, extending beyond their hemodynamic actions. These mechanisms are believed to confer resilience to cells against various noxious stimuli.

Summary of Putative Cytoprotective Mechanisms of Prostaglandin E1 Analogs

| Mechanism | Description | Potential Cellular Outcome |

| Vasodilation & Improved Blood Flow | Relaxes smooth muscle cells in blood vessel walls, leading to increased blood flow to tissues. | Enhanced delivery of oxygen and nutrients; removal of metabolic waste; improved tissue perfusion and viability. |

| Anti-platelet Aggregation | Inhibits the clumping of platelets, reducing the risk of thrombus formation. | Prevention of microvascular occlusion; maintenance of blood flow and tissue oxygenation. |

| Neuroprotection | Improves blood flow to nerve tissues and may aid in nerve function and regeneration. | Protection of neurons from ischemic damage; potential functional recovery of damaged nerves. |

| Anti-inflammatory Effects | Modulates the production of pro-inflammatory cytokines and other inflammatory mediators. | Reduction of inflammation-mediated tissue damage. |

| Endothelial Function Improvement | Helps maintain the integrity and function of the inner lining of blood vessels. | Enhanced vascular health and responsiveness. |

| Gastric Mucosal Protection | Stimulates the secretion of mucus and bicarbonate, and increases mucosal blood flow in the stomach. | Protection of the gastric lining from damage by acid and other irritants. |

Signaling Pathways

The primary mechanism of action for Limaprost involves its interaction with specific prostaglandin E (EP) receptors on the cell surface. This binding initiates an intracellular signaling cascade mediated by cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels triggers a variety of downstream effects that contribute to its therapeutic and cytoprotective actions.

References

- 1. researchgate.net [researchgate.net]

- 2. What is Limaprost used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Limaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Limaprost using Limaprost-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is a potent orally active vasodilator and antiplatelet agent. It is utilized in the treatment of ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2] Due to its administration in very low doses, the resulting plasma concentrations are exceedingly low, necessitating highly sensitive and selective analytical methods for pharmacokinetic and bioequivalence studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. Limaprost-d3, a deuterated form of Limaprost, serves as an ideal internal standard for this application.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Limaprost in human plasma using this compound as an internal standard by LC-MS/MS.

Signaling Pathway of Limaprost

Limaprost exerts its therapeutic effects by mimicking the action of endogenous prostaglandin E1. It binds to prostaglandin E (EP) receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels (vasodilation) and the inhibition of platelet aggregation.

Figure 1: Simplified signaling pathway of Limaprost.

Quantitative Analysis Data

The following tables summarize the key quantitative parameters for the analysis of Limaprost using a deuterated internal standard by LC-MS/MS. The data is compiled from various validated methods and demonstrates the high sensitivity and reproducibility of the assay.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Limaprost | 379.2 | 299.3 | Negative |

| This compound | 382.2 | 299.3 | Negative |

Note: The MRM transition for this compound is inferred based on its molecular weight and the fragmentation pattern of Limaprost. The deuterium atoms are located on a part of the molecule that is not lost during the primary fragmentation.

Table 2: Method Performance Characteristics

| Parameter | Value | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.3 pg/mL | |

| Linear Dynamic Range | 0.3 - 15 pg/mL | |

| Quality Control (QC) Levels | 0.6, 3.0, 12.0 pg/mL | |

| Inter-assay Precision (CV%) | < 2% | |

| Inter-assay Accuracy | Within ±15% of nominal |

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of Limaprost from human plasma.

Experimental Workflow

The overall workflow for the analysis of Limaprost in human plasma involves sample preparation, which includes protein precipitation and solid-phase extraction, followed by LC-MS/MS analysis.

Figure 2: General workflow for Limaprost quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methods for prostaglandin extraction from plasma and is a representative procedure.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Acetonitrile, HPLC grade

-

Formic acid, 1% in water

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Reversed-phase SPE cartridges (e.g., C18)

-

Centrifuge

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples on ice.

-

To 1 mL of plasma, add the appropriate amount of this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 2 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 4°C for 10 minutes at >3000 x g.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC-grade water. Do not allow the cartridge to dry.

-

Equilibration: Equilibrate the cartridge with 2 mL of 1% formic acid in water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of 1% formic acid in water to remove polar impurities.

-

Wash the cartridge with 2 mL of hexane to remove non-polar impurities.

-

-

Elution: Elute the Limaprost and this compound from the cartridge with 2 mL of ethyl acetate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 1 mM ammonium acetate).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis

The following parameters are based on a validated method for the analysis of Limaprost.

Table 3: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Shimadzu Prominence LC system or equivalent |

| Column | Kinetex C18, 2.1mm x 50mm, 1.7 µm |

| Mobile Phase A | 1 mM ammonium acetate in Water:Acetonitrile (95:5), pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 40°C |

| Gradient Program | A linear gradient is typically used. An example is starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes. Total run time: 15 minutes. |

Table 4: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | SCIEX QTRAP 6500+ system or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 60 psi |

| DMS Compensation Voltage | -7.5 V (if using SelexION+ technology) |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and accurate method for the quantification of Limaprost in human plasma. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. The high sensitivity of this method, with an LLOQ in the sub-pg/mL range, makes it suitable for demanding pharmacokinetic studies where plasma concentrations of Limaprost are extremely low.

References

- 1. sciex.com [sciex.com]

- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Limaprost in Human Plasma Using Isotope Dilution LC-MS/MS with Limaprost-d3

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limaprost, a synthetic prostaglandin E1 analogue, is a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used for the treatment of ischemic symptoms associated with various vascular diseases.[1][2] Accurate and sensitive quantification of Limaprost in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. However, the analysis is challenging due to its low therapeutic dosage, leading to sub-picogram per milliliter concentrations in plasma, and the presence of endogenous interferences.[3]

This application note provides a detailed protocol for the quantitative analysis of Limaprost in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Limaprost-d3 as a stable isotope-labeled internal standard. The use of an internal standard is critical for accurate bioanalysis as it compensates for variability in sample preparation, injection volume, and matrix effects.

Principle

This method employs a solid-phase extraction (SPE) procedure to isolate Limaprost and its deuterated internal standard, this compound, from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of Limaprost is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Limaprost reference standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (K2EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 and anion exchange)

Standard Solutions Preparation

Stock Solutions: Prepare individual stock solutions of Limaprost and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Limaprost stock solution with methanol/water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

Internal Standard Working Solution: Prepare a working solution of this compound in methanol/water (1:1, v/v) at a suitable concentration (e.g., 1 ng/mL). The optimal concentration should be determined during method development to provide a consistent and appropriate response.

Sample Preparation: Three-Step Solid-Phase Extraction (SPE)

A rigorous three-step SPE process is often employed for prostaglandin analysis to effectively remove interfering substances from the complex plasma matrix.

-

Protein Precipitation:

-

To 1 mL of human plasma, add a known amount of this compound internal standard working solution.

-

Add 2 mL of cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Step 1: Reversed-Phase SPE (e.g., C18 cartridge)

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove nonpolar impurities.

-

Elution: Elute the analytes with 5 mL of methyl formate or ethyl acetate.

-

-

Step 2 & 3: Further Purification (if necessary, using anion exchange or a different reversed-phase material)

-

The eluted sample from the first SPE step can be further purified using a weak anion exchange cartridge to remove acidic interferences or another reversed-phase cartridge with a different selectivity. The choice of the subsequent SPE steps will depend on the purity of the sample after the initial C18 cleanup and the required sensitivity of the assay.

-

-

Evaporation and Reconstitution:

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimal parameters should be determined for the specific instrument used.

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 1 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10-50 µL |

| Gradient | A linear gradient appropriate for the separation of Limaprost from endogenous interferences. |

| Column Temperature | 40°C |

| Run Time | Approximately 10-15 minutes |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Collision Energy | Optimize for each transition to achieve maximum signal intensity. |

| Dwell Time | 100-200 ms |

| Ion Source Temp. | 500-550°C |

| IonSpray Voltage | -4500 V |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Limaprost | 379.2 | 299.3 |

| This compound | 382.2 | To be determined |

| Note: The product ion for this compound should be determined by direct infusion of the standard. It is expected to be 3 daltons higher than a corresponding fragment of Limaprost if the deuterium labels are not lost during fragmentation. |

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Limaprost.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (pg/mL) | Regression Model | Correlation Coefficient (r²) |

| Limaprost | 0.1 - 100 | Linear, 1/x² | > 0.99 |

Table 3: Precision and Accuracy of Quality Control (QC) Samples